molecular formula C13H8FNOS B12638823 4-(1,3-Benzothiazol-2(3H)-ylidene)-2-fluorocyclohexa-2,5-dien-1-one CAS No. 920520-37-2

4-(1,3-Benzothiazol-2(3H)-ylidene)-2-fluorocyclohexa-2,5-dien-1-one

Cat. No.: B12638823
CAS No.: 920520-37-2
M. Wt: 245.27 g/mol
InChI Key: BKTFPKDWBGTAPI-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazol-2(3H)-ylidene)-2-fluorocyclohexa-2,5-dien-1-one is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 4-(1,3-Benzothiazol-2(3H)-ylidene)-2-fluorocyclohexa-2,5-dien-1-one can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction between 2-mercapto benzothiazole and a fluorinated aldehyde in the presence of a base such as piperidine . This reaction typically occurs in an ethanol solvent under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(1,3-Benzothiazol-2(3H)-ylidene)-2-fluorocyclohexa-2,5-dien-1-one undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thioether using reducing agents like sodium borohydride.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include bases like piperidine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives .

Scientific Research Applications

4-(1,3-Benzothiazol-2(3H)-ylidene)-2-fluorocyclohexa-2,5-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,3-Benzothiazol-2(3H)-ylidene)-2-fluorocyclohexa-2,5-dien-1-one involves its interaction with various molecular targets. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In anticancer research, it inhibits specific enzymes and signaling pathways that are crucial for cancer cell proliferation and survival

Properties

CAS No.

920520-37-2

Molecular Formula

C13H8FNOS

Molecular Weight

245.27 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)-2-fluorophenol

InChI

InChI=1S/C13H8FNOS/c14-9-7-8(5-6-11(9)16)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H

InChI Key

BKTFPKDWBGTAPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)O)F

Origin of Product

United States

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